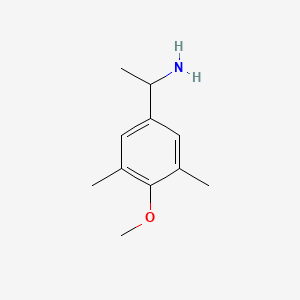
1H-Pyrrole-1-butanal, 2,5-dihydro-2,5-dioxo-
Descripción general
Descripción
1H-Pyrrole-1-butanal, 2,5-dihydro-2,5-dioxo- is a heterocyclic organic compound with a pyrrole ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-1-butanal, 2,5-dihydro-2,5-dioxo- typically involves the reaction of maleic anhydride with 4-aminobenzenesulfonamide under specific conditions. For instance, one method involves carrying out the reaction under microwave irradiation at a temperature of 100°C using an equimolar reagent mixture . Another approach includes the reaction of ethyl pyruvate and aniline derivatives under catalyst-free and solvent-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave irradiation and catalyst-free conditions suggests potential scalability for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrrole-1-butanal, 2,5-dihydro-2,5-dioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce various substituted pyrrole compounds.
Aplicaciones Científicas De Investigación
1H-Pyrrole-1-butanal, 2,5-dihydro-2,5-dioxo- has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing other heterocyclic compounds and spiro compounds.
Medicine: The compound and its derivatives are being explored for their potential therapeutic properties.
Industry: It is used in the production of rubber chemicals as an anti-reversion agent.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-1-butanal, 2,5-dihydro-2,5-dioxo- involves its interaction with specific molecular targets and pathways. The compound can participate in various chemical reactions, leading to the formation of different products that exert their effects through specific pathways. The exact molecular targets and pathways involved depend on the specific application and the derivatives of the compound being studied.
Comparación Con Compuestos Similares
Similar Compounds
3-Pyrroline: A similar compound with a pyrrole ring structure.
2,5-Dihydropyrrole: Another compound with a similar structure but different functional groups.
Pyrroline: A compound with a similar ring structure but different chemical properties.
Uniqueness
1H-Pyrrole-1-butanal, 2,5-dihydro-2,5-dioxo- is unique due to its specific functional groups and the potential applications in various fields. Its ability to undergo different chemical reactions and form various derivatives makes it a valuable compound for scientific research and industrial applications.
Propiedades
IUPAC Name |
4-(2,5-dioxopyrrol-1-yl)butanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-6-2-1-5-9-7(11)3-4-8(9)12/h3-4,6H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUIAUFNDLPMJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618589 | |
| Record name | 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117539-13-6 | |
| Record name | 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(3-Chlorophenyl)-4-methoxyphenyl]methan-1-ol](/img/structure/B3045914.png)

![1-Oxa-8-azaspiro[4.6]undecane](/img/structure/B3045917.png)

![Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B3045920.png)


![7-Bromo-2,3-dihydro-1h-imidazo[1,2-b]pyrazole](/img/structure/B3045926.png)


![2-Propenoic acid, 2-[[(1-methylethoxy)carbonyl]amino]ethyl ester](/img/structure/B3045930.png)

